Methyl 2-cyclopentyl-3-oxobutanoate
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Overview
Description
Methyl 2-cyclopentyl-3-oxobutanoate is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . This compound is characterized by a cyclopentyl group attached to a 3-oxobutanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyclopentyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with cyclopentyl bromide under basic conditions to yield the desired product . The reaction typically involves the use of a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopentyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Methyl 2-cyclopentyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-cyclopentyl-3-oxobutanoate involves its interaction with nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the carbonyl groups, which makes the compound reactive towards various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: Similar structure but lacks the cyclopentyl group.
Ethyl acetoacetate: Contains an ethyl ester group instead of a methyl ester.
Cyclopentanone: Contains a cyclopentyl group but lacks the ester functionality.
Uniqueness
Methyl 2-cyclopentyl-3-oxobutanoate is unique due to the presence of both a cyclopentyl group and an ester functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-cyclopentyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)9(10(12)13-2)8-5-3-4-6-8/h8-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMOXDREVMXCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355497-14-1 |
Source
|
Record name | methyl 2-cyclopentyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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